1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Description
This pyridazine-carboxamide derivative is characterized by a 4-chlorophenyl group at position 1, a trifluoromethyl (CF₃) group at position 4, and an N-linked 4-(trifluoromethyl)phenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF6N3O2/c20-11-3-7-13(8-4-11)29-15(30)9-14(19(24,25)26)16(28-29)17(31)27-12-5-1-10(2-6-12)18(21,22)23/h1-9H,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDRSTQSGUAIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide, with CAS number 477859-42-0, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H10ClF6N3O2
- Molecular Weight : 461.74 g/mol
- Density : 1.51 g/cm³ (predicted)
- pKa : 9.96 (predicted)
The compound's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in various cellular processes. For example, compounds with similar structures have demonstrated significant inhibition of Pim-1 kinase, a target in cancer therapy .
- Antiproliferative Effects : Research indicates that derivatives of pyridazine compounds exhibit antiproliferative effects against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances these effects by increasing the compound's lipophilicity and stability .
- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in cancer cells, potentially through apoptosis or necrosis pathways. The specific mechanisms remain an area for further investigation.
Biological Activity Overview
Case Studies
- Pim-1 Inhibition Study :
- Antiproliferative Activity :
- Cytotoxic Mechanisms :
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that derivatives of pyridazine compounds often exhibit anti-inflammatory, anti-tumor, and anti-microbial activities.
Case Studies
- Anti-Cancer Activity : Some studies have suggested that pyridazine derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer proliferation. For instance, compounds similar to this one have shown promise in targeting the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
- Anti-inflammatory Properties : The compound's structure allows it to modulate inflammatory responses, making it a candidate for developing treatments for conditions like rheumatoid arthritis or inflammatory bowel disease (IBD).
Agrochemicals
Given its chemical structure, there is potential for this compound to be explored as an agrochemical. Compounds with trifluoromethyl groups often exhibit enhanced biological activity against pests and pathogens.
Research Insights
- Pesticidal Activity : Research has indicated that trifluoromethyl-containing compounds can act as effective pesticides due to their ability to disrupt the biological processes of target organisms.
Material Science
The unique properties of this compound may also allow it to be utilized in the development of advanced materials. Its stability and reactivity can be advantageous in creating polymers or coatings with specific functionalities.
Potential Applications
- Coating Technologies : The compound could be explored for use in coatings that require resistance to environmental degradation or enhanced durability.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridazine/Pyrazole Derivatives
Q & A
Basic: What are the common synthetic routes for preparing 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1: Condensation of halogenated aromatic aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives under palladium or copper catalysis .
- Step 2: Cyclization using reagents like POCl₃ or PCl₅ to form the pyridazine core .
- Step 3: Introduction of trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions under anhydrous conditions (e.g., using DMF or toluene as solvents) .
Key catalysts include Pd(OAc)₂ or CuI, with yields optimized by controlling temperature (80–120°C) and reaction time (12–24 hours).
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm aromatic proton environments and trifluoromethyl group integration .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥95%) using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry (HRMS): Exact mass determination to verify molecular formula (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography: Resolve stereochemical ambiguities in crystalline forms .
Advanced: How can researchers optimize reaction conditions for introducing trifluoromethyl groups?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .
- Catalyst Screening: Test Pd/Cu systems with ligands like Xantphos to improve cross-coupling efficiency .
- Temperature Gradients: Perform kinetic studies at 50–120°C to minimize side reactions (e.g., dehalogenation) .
- In Situ Monitoring: Employ FTIR or LC-MS to track trifluoromethylation progress and adjust reagent stoichiometry .
Advanced: What strategies address contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Reproducibility: Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Meta-Analysis: Compare datasets from peer-reviewed studies (e.g., PubChem, Pharmacopeial Forum) to identify outliers .
- Structural Confounders: Test for impurities (e.g., residual solvents) via GC-MS that may artificially inflate/deflate activity .
Advanced: How do computational models predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs) .
- ADMET Prediction: Apply QSAR models in Schrödinger Suite to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane gradients (10–50%) to separate regioisomers .
- Recrystallization: Dissolve crude product in hot ethanol and cool to −20°C for high-purity crystals .
- Prep-HPLC: Employ reverse-phase C18 columns for final polishing (≥99% purity) .
Advanced: How can enantiomeric resolution be achieved for chiral analogs?
Methodological Answer:
- Chiral Stationary Phases: Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Kinetic Resolution: Employ asymmetric catalysis (e.g., Jacobsen’s salen-Mn complexes) during synthesis .
- Circular Dichroism (CD): Verify enantiopurity by comparing experimental and simulated spectra .
Advanced: What degradation pathways are observed under accelerated stability testing?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- LC-MS Analysis: Identify hydrolytic (amide bond cleavage) or oxidative (trifluoromethyl group) degradation products .
- Stabilization Strategies: Add antioxidants (e.g., BHT) or use amber glass vials to mitigate photodegradation .
Basic: How is the trifluoromethyl group’s role evaluated in structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis: Prepare derivatives replacing −CF₃ with −CH₃, −Cl, or −CN groups .
- Biological Assays: Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) to quantify −CF₃ contributions to potency .
- LogP Measurements: Use shake-flask methods to correlate −CF₃ with lipophilicity and membrane permeability .
Advanced: What experimental designs resolve low yield in final coupling steps?
Methodological Answer:
- Reagent Screening: Test coupling agents (e.g., HATU vs. EDCI) for amide bond formation efficiency .
- Microwave Assistance: Reduce reaction time from 24 hours to 30 minutes at 100°C .
- DoE (Design of Experiments): Apply factorial designs to optimize molar ratios (e.g., 1.2:1 amine:carbonyl chloride) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
